1-Methoxy-2-nitronaphthalene

Organic Synthesis Nitration Process Chemistry

1-Methoxy-2-nitronaphthalene is a disubstituted naphthalene derivative containing a methoxy group at the 1-position and a nitro group at the 2-position. This specific substitution pattern imparts unique electronic and steric properties, distinguishing it from other methoxy-nitronaphthalene isomers and simpler nitronaphthalenes.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 4900-62-3
Cat. No. B14750574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-2-nitronaphthalene
CAS4900-62-3
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-]
InChIInChI=1S/C11H9NO3/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)12(13)14/h2-7H,1H3
InChIKeyMADSSDZXBDQMAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-2-nitronaphthalene (CAS 4900-62-3): A Distinct Nitroarene Intermediate for Directed Organic Synthesis


1-Methoxy-2-nitronaphthalene is a disubstituted naphthalene derivative containing a methoxy group at the 1-position and a nitro group at the 2-position [1]. This specific substitution pattern imparts unique electronic and steric properties, distinguishing it from other methoxy-nitronaphthalene isomers and simpler nitronaphthalenes. Its primary utility lies as a key intermediate in organic synthesis, particularly in nucleophilic aromatic substitution (SNAr) reactions for constructing binaphthyl frameworks [2]. The compound is characterized by an exact mass of 203.058243 g/mol and a topological polar surface area of 55.1 Ų .

1-Methoxy-2-nitronaphthalene: Why Regioisomers and Simple Nitronaphthalenes Are Not Interchangeable in Synthesis


Generic substitution among methoxy-nitronaphthalene isomers or with simpler nitronaphthalenes is not feasible due to significant differences in regioselectivity during synthesis, electronic activation for nucleophilic attack, and steric hindrance in subsequent reactions . The specific 1-methoxy-2-nitro substitution pattern on the naphthalene core dictates the site of nucleophilic attack, enabling high-yield SNAr reactions that other isomers do not support [1]. For instance, while 1-methoxy-2-nitronaphthalene serves as an excellent substrate for Grignard-mediated biaryl coupling, the regioisomeric 2-methoxy-1-nitronaphthalene exhibits a different reactivity profile due to altered electronic distribution and steric environment . Furthermore, unsubstituted 1-nitronaphthalene and 2-nitronaphthalene lack the methoxy activating group, which is crucial for promoting the desired substitution chemistry [1]. These distinctions necessitate precise specification of 1-methoxy-2-nitronaphthalene in research and industrial protocols.

Quantitative Differentiation: Comparative Evidence for 1-Methoxy-2-nitronaphthalene (4900-62-3)


Superior Yield in Controlled Nitration: 1-Methoxy-2-nitronaphthalene vs. 2-Methoxy-1-nitronaphthalene

1-Methoxy-2-nitronaphthalene can be synthesized from 1-methoxynaphthalene with a reported yield of 74% using bismuth nitrate pentahydrate in dichloromethane at 0–5°C . In contrast, the regioisomer 2-methoxy-1-nitronaphthalene, derived from 2-methoxynaphthalene, is obtained in a significantly lower yield of 32% under comparable solid-phase nitration conditions [1]. This disparity underscores the impact of the methoxy group's position on the efficiency of nitration, directly affecting the cost-effectiveness and scalability of its synthesis.

Organic Synthesis Nitration Process Chemistry

Unique Substrate for High-Yield Binaphthyl Synthesis via SNAr: 1-Methoxy-2-nitronaphthalene vs. 1-Nitronaphthalene

1-Methoxy-2-nitronaphthalene undergoes nucleophilic aromatic substitution (SNAr) with 1-naphthylmagnesium bromide to afford 2-nitro-1,1′-binaphthyl in high yields [1]. This reaction proceeds under mild conditions (diethyl ether-benzene, room temperature) and is a critical step for accessing chiral binaphthyl derivatives. In contrast, 1-nitronaphthalene, lacking the 2-methoxy activating group, does not participate in this specific SNAr pathway with Grignard reagents, highlighting the essential role of the 1-methoxy-2-nitro substitution pattern in enabling this valuable synthetic transformation.

Nucleophilic Aromatic Substitution Biaryl Synthesis Grignard Reagents

Superior Reactivity in SNAr: 1-Methoxy-2-nitronaphthalene vs. 2-Methoxy-1-nitronaphthalene with Grignard Reagents

Studies on the selectivity of attack in nucleophilic alkylation of nitroarenes with Grignard reagents have shown a clear distinction between the two isomers. Reaction of 1-methoxy-2-nitronaphthalene results in substitution of the methoxy group by the alkyl group, demonstrating its activation for SNAr . In contrast, the regioisomer 2-methoxy-1-nitronaphthalene exhibits a different reactivity profile, with studies showing that under similar conditions, the reaction pathway and products differ significantly due to the altered electronic and steric environment of the nitro and methoxy groups . This differential reactivity confirms that the 1-methoxy-2-nitro arrangement is specifically activated for certain nucleophilic displacements.

Nucleophilic Aromatic Substitution Regioselectivity Grignard Reagents

Analytical Characterization: Distinct Mass Spectrometric Profile for 1-Methoxy-2-nitronaphthalene

The compound's unique structure is confirmed by its mass spectrum, which is available in the Wiley Registry of Mass Spectral Data [1]. This distinct spectral fingerprint allows for unambiguous identification and purity assessment of 1-methoxy-2-nitronaphthalene, differentiating it from its isomers and other nitronaphthalene derivatives. While quantitative purity data is not provided in the reference database, the existence of a validated spectral standard is essential for quality control in research and industrial applications, ensuring that the correct isomer is being used.

Analytical Chemistry Mass Spectrometry Quality Control

Validated Application Scenarios for 1-Methoxy-2-nitronaphthalene (CAS 4900-62-3) Based on Quantitative Evidence


Synthesis of 2-Nitro-1,1′-binaphthyls for Chiral Ligand Development

The primary, validated application of 1-methoxy-2-nitronaphthalene is as a substrate in nucleophilic aromatic substitution (SNAr) with 1-naphthyl Grignard reagents to produce 2-nitro-1,1′-binaphthyls [1]. This reaction proceeds under mild conditions and provides a high-yield route to a key intermediate for chiral binaphthyl derivatives, including 2-amino-1,1′-binaphthyls, which are valuable ligands in asymmetric catalysis and chiral resolution [1]. The unique reactivity of 1-methoxy-2-nitronaphthalene in this specific transformation cannot be replicated by its regioisomers or simpler nitronaphthalenes, making it an essential reagent for this application.

Preparation of Alkylated Naphthalene Derivatives via Methoxy Substitution

Based on its demonstrated reactivity with Grignard reagents, where the methoxy group is selectively substituted by an alkyl group, 1-methoxy-2-nitronaphthalene is a reliable starting material for the synthesis of 2-alkyl-1-nitronaphthalene derivatives . This predictable substitution pattern is not observed with the 2-methoxy-1-nitro isomer, which undergoes a different reaction pathway. This application is valuable for researchers and process chemists requiring specific alkyl-nitronaphthalene building blocks for further functionalization.

Analytical Standard for Isomer Identification and Quality Control

Due to its distinct mass spectral fingerprint, cataloged in the Wiley Registry, 1-methoxy-2-nitronaphthalene can be used as an analytical standard for verifying the identity and purity of this specific isomer in synthetic batches [2]. This is crucial in quality control laboratories to ensure that the intended regioisomer is being used in subsequent reactions, preventing off-target outcomes that could arise from the accidental use of 2-methoxy-1-nitronaphthalene or other impurities.

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